1-[2-(2,2,2-Trifluoroethoxy)ethyl]pyridin-2-one
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Overview
Description
1-[2-(2,2,2-Trifluoroethoxy)ethyl]pyridin-2-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoroethoxy and pyridinone groups in its structure imparts distinct characteristics, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2,2-Trifluoroethoxy)ethyl]pyridin-2-one typically involves the reaction of 2-pyridone with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,2,2-Trifluoroethoxy)ethyl]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
1-[2-(2,2,2-Trifluoroethoxy)ethyl]pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[2-(2,2,2-Trifluoroethoxy)ethyl]pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as a solvent and additive in battery technologies.
2,2,2-Trifluoroethyl acetate: Used as an intermediate in organic synthesis and as a solvent.
Uniqueness: 1-[2-(2,2,2-Trifluoroethoxy)ethyl]pyridin-2-one stands out due to its unique combination of trifluoroethoxy and pyridinone groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)7-15-6-5-13-4-2-1-3-8(13)14/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHCCJFIVMXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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